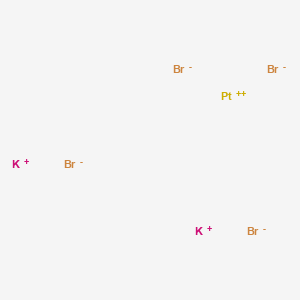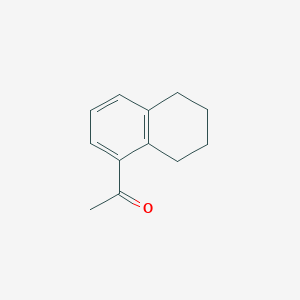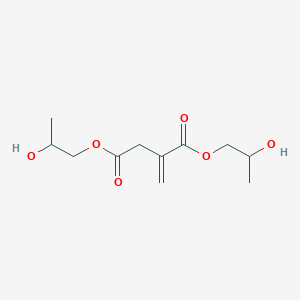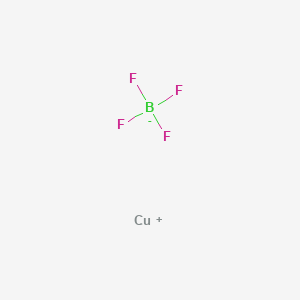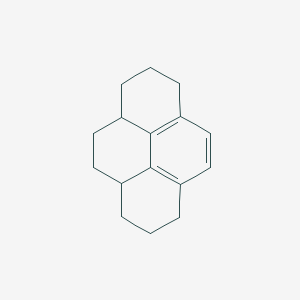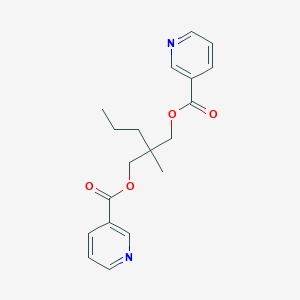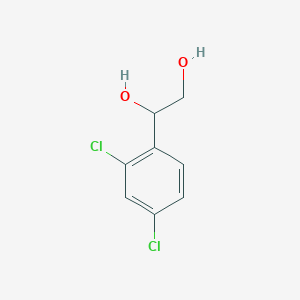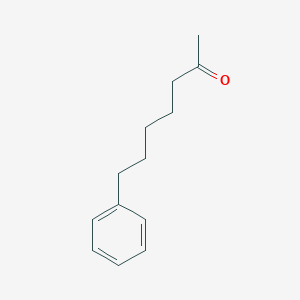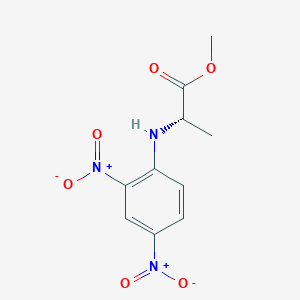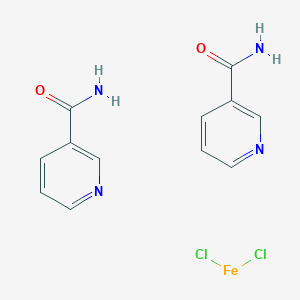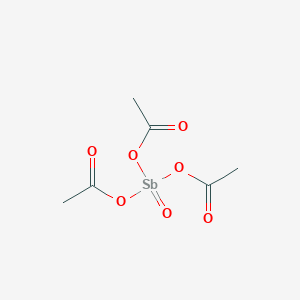
Antimonic acid triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimonic acid triacetate is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been used in a variety of applications, including as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a precursor for the synthesis of other antimony compounds.
Mecanismo De Acción
The mechanism of action of antimonic acid triacetate is not well understood. However, it is believed that it acts as a Lewis acid catalyst, facilitating the formation of reactive intermediates in organic synthesis reactions. In addition, this compound may act as a chelating agent, binding to metal ions and facilitating their removal from solution.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be toxic and should be handled with care. It has been reported to cause skin irritation and respiratory distress in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Antimonic acid triacetate has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, it is toxic and should be handled with care. In addition, its mechanism of action is not well understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on antimonic acid triacetate. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the investigation of its mechanism of action in organic synthesis reactions. Additionally, there is potential for the use of this compound in the development of new antimony-based materials, such as semiconductors and catalysts. Finally, further research is needed to fully understand the toxicological effects of this compound and to develop appropriate safety protocols for its use in laboratory experiments.
In conclusion, this compound is a useful and versatile compound that has been widely used in scientific research. Its synthesis method is relatively straightforward, and it has been used in a variety of applications, including as a catalyst in organic synthesis and as a reagent in analytical chemistry. Further research is needed to fully understand its mechanism of action and toxicological effects, as well as to develop new synthetic methods and applications for the compound.
Métodos De Síntesis
Antimonic acid triacetate can be synthesized by reacting antimony trioxide with acetic anhydride in the presence of a catalyst. The reaction proceeds via the formation of acetyl antimonate, which is then hydrolyzed to form this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
Antimonic acid triacetate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of lactones, lactams, and cyclic ethers. It has also been used as a reagent in analytical chemistry, specifically in the determination of trace amounts of lead in environmental samples. In addition, this compound has been used as a precursor for the synthesis of other antimony compounds, such as antimony oxide nanoparticles.
Propiedades
Número CAS |
12737-02-9 |
|---|---|
Fórmula molecular |
C6H9O7Sb |
Peso molecular |
314.89 g/mol |
Nombre IUPAC |
diacetyloxystiboryl acetate |
InChI |
InChI=1S/3C2H4O2.O.Sb/c3*1-2(3)4;;/h3*1H3,(H,3,4);;/q;;;;+3/p-3 |
Clave InChI |
BZFJBDDWMPLHOA-UHFFFAOYSA-K |
SMILES |
CC(=O)O[Sb](=O)(OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)O[Sb](=O)(OC(=O)C)OC(=O)C |
Otros números CAS |
12737-02-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



